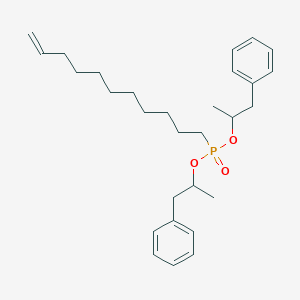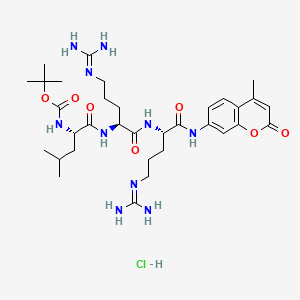
Boc-Leu-Arg-Arg-Amc-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Boc-Leu-Arg-Arg-Amc-HCl is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the study of proteasome function and protein degradation pathways.
Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.
Industry: Applied in the production of diagnostic kits and research reagents .
Mecanismo De Acción
Target of Action
Boc-Leu-Arg-Arg-Amc-HCl, also known as Boc-LRR-AMC, primarily targets the 26S proteasome and the 20S proteasome core . These proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . Boc-LRR-AMC is also a good substrate for the Kex2 endoprotease , a membrane-bound, calcium-dependent serine protease from yeast α-cells .
Mode of Action
Boc-LRR-AMC acts as a fluorogenic substrate for the proteasomes and Kex2 endoprotease . It interacts with these targets and undergoes proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. This interaction and subsequent breakdown result in the release of fluorescence, which can be detected and measured .
Biochemical Pathways
The primary biochemical pathway affected by Boc-LRR-AMC is the proteasomal degradation pathway . This pathway is crucial for many cellular processes, including the cell cycle, the regulation of gene expression, and responses to oxidative stress. The downstream effects of this pathway’s modulation include the regulation of protein expression and the removal of damaged proteins .
Pharmacokinetics
As a substrate, it is expected to be metabolized by the proteasomes and kex2 endoprotease .
Result of Action
The molecular and cellular effects of Boc-LRR-AMC’s action primarily involve the regulation of protein degradation . By acting as a substrate for proteasomes and Kex2 endoprotease, Boc-LRR-AMC facilitates the breakdown of proteins, thereby regulating protein levels within the cell .
Action Environment
The action, efficacy, and stability of Boc-LRR-AMC can be influenced by various environmental factors. For instance, the activity of the Kex2 endoprotease, one of the targets of Boc-LRR-AMC, is optimal at a pH of 9.0 and a temperature of 45°C . Therefore, changes in pH and temperature could potentially affect the interaction between Boc-LRR-AMC and its targets, and consequently, its overall action and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-Arg-Arg-Amc-HCl involves multiple steps, starting with the protection of the amino acids and the coupling of the peptide chain. The tert-butyl group is used to protect the amino group of leucine, while the arginine residues are protected with the diaminomethylidene group. The final coupling step involves the attachment of the 4-methyl-2-oxochromen-7-yl group to the peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a white powder with a purity of over 95%.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Leu-Arg-Arg-Amc-HCl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues.
Substitution: The protected groups can be substituted under specific conditions to yield different derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Boc-Leu-Gly-Arg-Amc: Another peptide substrate used in enzymatic assays.
Boc-Leu-Ser-Thr-Arg-Amc: Used to measure the activity of different proteases.
Ac-Nle-Pro-Nle-Asp-Amc: A substrate for caspase-like proteases .
Uniqueness
Boc-Leu-Arg-Arg-Amc-HCl is unique due to its high specificity for trypsin-like serine proteases and its use in studying the activity of the Kex2 endoprotease. Its structure allows for precise measurement of protease activity, making it a valuable tool in both research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N10O7.ClH/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);1H/t22-,23-,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBWVBHTRDFEND-NYTZCTPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53ClN10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

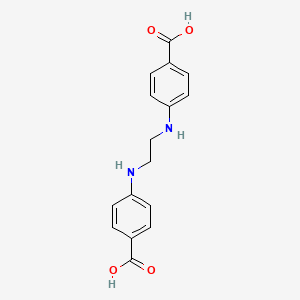




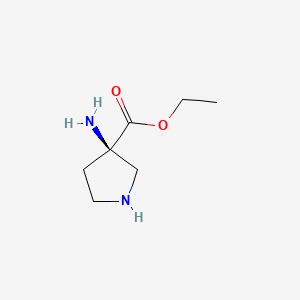
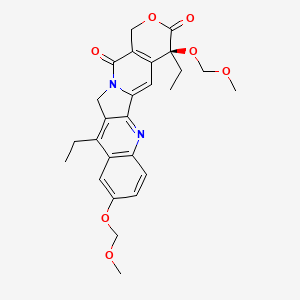
![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)
